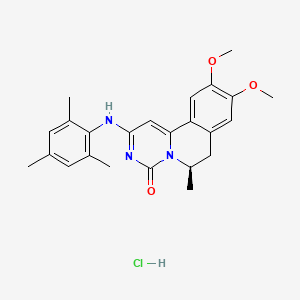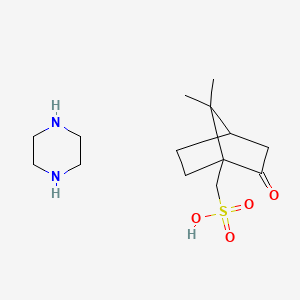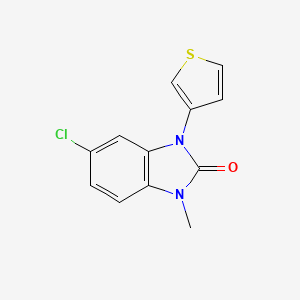
Hydrogen bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-N-(2-chlorophenyl)-3-oxobutyramidato(2-))cobaltate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-chlorophenyl)-3-oxobutyramidato(2-)]cobaltate(1-) is a complex coordination compound with a cobalt center. This compound is known for its vibrant color and is often used in various industrial and research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-chlorophenyl)-3-oxobutyramidato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds under controlled conditions. The reaction is carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise proportions. The reaction mixture is then subjected to rigorous purification processes, including filtration and crystallization, to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Hydrogen bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-chlorophenyl)-3-oxobutyramidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different cobalt oxidation states.
Reduction: It can be reduced to lower oxidation states of cobalt.
Substitution: Ligand substitution reactions where the azo ligands can be replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of cobalt complexes, while substitution reactions can produce a variety of cobalt-ligand complexes .
Aplicaciones Científicas De Investigación
Hydrogen bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-chlorophenyl)-3-oxobutyramidato(2-)]cobaltate(1-) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Employed in the manufacturing of dyes and pigments due to its vibrant color and stability
Mecanismo De Acción
The mechanism of action of Hydrogen bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-chlorophenyl)-3-oxobutyramidato(2-)]cobaltate(1-) involves its interaction with molecular targets through coordination bonds. The cobalt center plays a crucial role in facilitating these interactions, which can lead to various biochemical and chemical effects. The pathways involved often include electron transfer processes and ligand exchange reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-)
- Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-)
Uniqueness
Hydrogen bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-chlorophenyl)-3-oxobutyramidato(2-)]cobaltate(1-) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and stability, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
93338-23-9 |
|---|---|
Fórmula molecular |
C32H27Cl2CoN8O14S2+ |
Peso molecular |
941.6 g/mol |
Nombre IUPAC |
4-(2-chloroanilino)-3-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-2,4-dioxobutanoic acid;cobalt;hydron |
InChI |
InChI=1S/2C16H13ClN4O7S.Co/c2*17-9-3-1-2-4-10(9)19-15(24)13(14(23)16(25)26)21-20-11-7-8(29(18,27)28)5-6-12(11)22;/h2*1-7,13,22H,(H,19,24)(H,25,26)(H2,18,27,28);/p+1 |
Clave InChI |
WMFGKTDYDHCOQD-UHFFFAOYSA-O |
SMILES canónico |
[H+].C1=CC=C(C(=C1)NC(=O)C(C(=O)C(=O)O)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)Cl.C1=CC=C(C(=C1)NC(=O)C(C(=O)C(=O)O)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)Cl.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


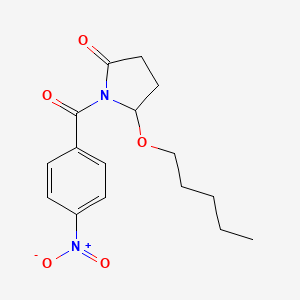

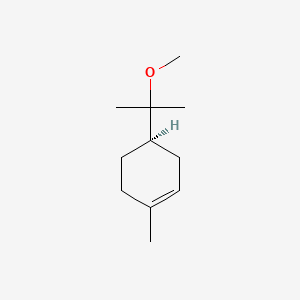

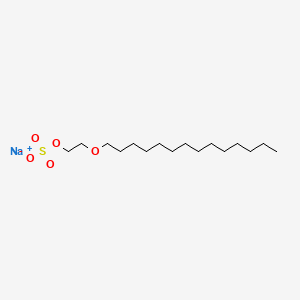
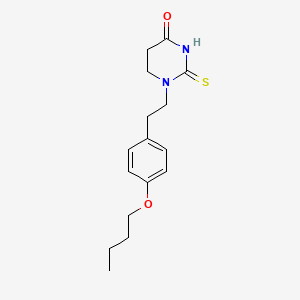
![3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid](/img/structure/B12727407.png)

